![molecular formula C7H15O5P B12526662 2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 670279-85-3](/img/structure/B12526662.png)
2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound with a unique structure that includes a phospholane ring and a hydroxypentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a phospholane derivative with a hydroxypentyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxypentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized phospholane compounds.
Applications De Recherche Scientifique
2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The hydroxypentyl group allows for hydrogen bonding and other interactions with biological molecules, while the phospholane ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone Oxime Derivatives: These compounds have similar hydroxylated structures and are studied for their cytotoxicity and potential therapeutic applications.
Synthetic Cannabinoids: Compounds like JWH 018 N-(5-hydroxypentyl) β-D-glucuronide share structural similarities and are used in forensic and research applications.
Uniqueness
2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its combination of a phospholane ring and a hydroxypentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
670279-85-3 |
|---|---|
Formule moléculaire |
C7H15O5P |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
5-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]pentan-1-ol |
InChI |
InChI=1S/C7H15O5P/c8-4-2-1-3-5-10-13(9)11-6-7-12-13/h8H,1-7H2 |
Clé InChI |
ZTGXMVUPWFOIDR-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(O1)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


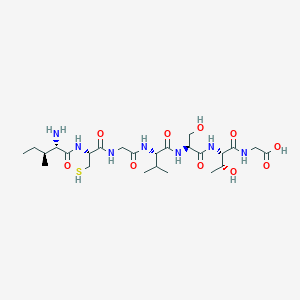

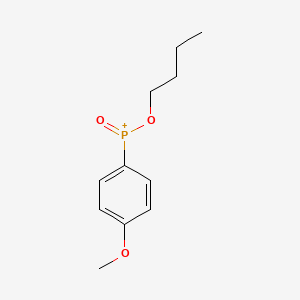
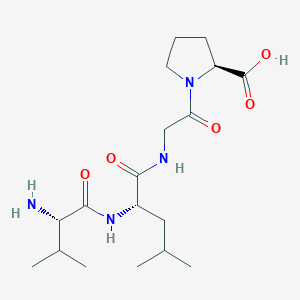
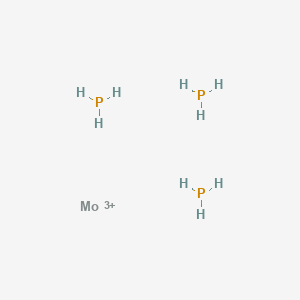
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
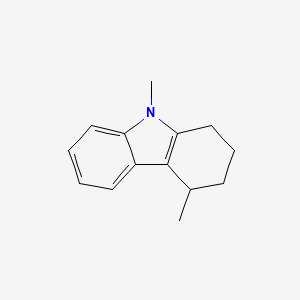
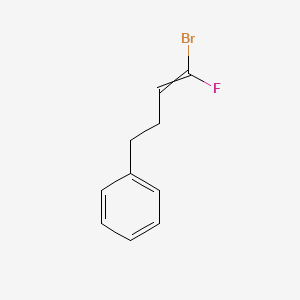
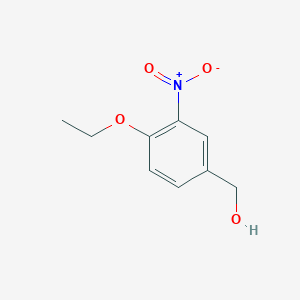
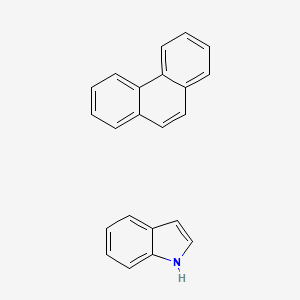
phosphane](/img/structure/B12526637.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
